4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid - 137281-39-1

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Catalog Number: EVT-520609
CAS Number: 137281-39-1
Molecular Formula: C15H14N4O3
Molecular Weight: 298.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound, also known as 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine , is a solid substance with a molecular weight of 298.30 . .

Synthesis Analysis

The compound can be prepared in five steps from 2-pivaloyl-7-deazaguanine . A new route to 7-substituted derivatives of this compound has also been reported .

Molecular Structure Analysis

The molecular formula of the compound is C15H14N4O3 . More detailed structural analysis can be obtained from resources like PubChem .

Chemical Reactions Analysis

The compound has been found to be an antitumor agent with its primary site of action at thymidylate synthase rather than purine synthesis .

Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It appears as a white to gray to dark blue powder or crystal . The compound has a water content of 4.0 to 8.0% .

Synthesis Analysis
  • Method 1: Starting with Methyl 4-bromobenzoate and 3-butyn-1-ol, the synthesis involves palladium(0)-catalyzed coupling, reduction, oxidation, bromination, and cyclocondensation with 2,4-diamino-6-hydroxypyrimidine to yield 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolopyrimidin-5-yl)ethyl]benzoic acid methyl ester. This ester undergoes saponification and acidification to obtain the desired compound. []
  • Method 2: Using Methyl 4-iodobenzoate as a starting material, the synthesis proceeds through condensation with allyl alcohol, reaction with nitromethane, addition, Nef reaction, cyclization, and hydrolysis to yield the target compound. []

Each method involves multiple steps and utilizes various reagents and reaction conditions. Further research focuses on optimizing these synthetic routes for improved yield and efficiency. []

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of suitable catalysts to form corresponding esters. This reaction is crucial for subsequent steps in the synthesis of Pemetrexed. []
  • Coupling reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines, using coupling reagents like HATU or DCC. This reaction is particularly important for attaching the glutamate moiety in Pemetrexed synthesis. []
Applications

The primary application of 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid lies in its use as a key intermediate in the synthesis of Pemetrexed, an antineoplastic agent. [, ] This compound's structural features and reactivity allow for further modifications and derivatization, making it a valuable scaffold for developing novel antifolate compounds with potential applications in cancer treatment. [, , , ]

  • Structure-activity relationship studies: By systematically modifying its structure and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the pharmacophore of Pemetrexed and develop more potent and selective antifolates. [, ]
  • Enzyme inhibition studies: This compound and its derivatives can be used as probes to study the structure and function of enzymes involved in folate metabolism, contributing to a better understanding of these crucial metabolic pathways. []

Pemetrexed

Compound Description: Pemetrexed, also known as Alimta (LY231514, MTA), is a pyrrolo[2,3-d]pyrimidine-based antifolate drug used in cancer chemotherapy. It exhibits potent inhibition against multiple folate-requiring enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . Pemetrexed is a prodrug that requires intracellular polyglutamation for optimal activity.

Pemetrexed Diethyl Ester

Compound Description: Pemetrexed diethyl ester is a synthetic intermediate in the production of Pemetrexed. It is hydrolyzed to yield Pemetrexed acid, which is subsequently converted into various salts, including Pemetrexed disodium .

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester 4-methyl benzenesulfonic acid salt

Compound Description: This compound serves as a penultimate intermediate in one of the synthetic routes to obtain Pemetrexed . It undergoes saponification and acidification to yield Pemetrexed.

N-[4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl]-L-glutamic Acid

Compound Description: This compound is a novel classical antifolate designed as a dual inhibitor of both human DHFR and human TS. It exhibits potent antitumor activity with GI50 values in the nanomolar range against various human tumor cell lines .

N-[4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl]-L-glutamic Acid

Compound Description: This compound is another novel classical antifolate synthesized and evaluated as a dual inhibitor of DHFR and TS, specifically targeting the bifunctional enzyme derived from Toxoplasma gondii .

N-[4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid

Compound Description: This compound is a novel analog designed as a potential dual inhibitor of TS and DHFR. It exhibits potent inhibitory activity against E. coli TS and shows GI50 values in the nanomolar range against numerous human tumor cell lines .

N-[4-[2-(2-amino-4-ethyl-6-methylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid

Compound Description: This analog was synthesized to investigate its potential as a dual inhibitor of TS and DHFR. It exhibited more potent inhibition against E. coli TS compared to LY231514 but showed inactivity against human DHFR. It displayed similar inhibitory activity against human TS as LY231514 .

N-{4-[3-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl}-l-glutamic acid (compound 2)

Compound Description: This compound is a potent antiproliferative agent that effectively inhibits de novo purine biosynthesis by targeting GARFTase after being selectively transported into cells by PCFT .

(4-(2-(2-amino-1-methyl-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-yl)ethyl)benzoyl)-L-glutamic acid

Compound Description: This compound is identified as Impurity A of Pemetrexed disodium .

Succimido 4-(2-(2-amino-4,4-dihydro-4-oxo-3-hydro-pyrrolo[2,3-d]pyrimidyl-5-yl)ethyl]benzoate

Compound Description: This compound is a synthetic intermediate in the preparation of a Pemetrexed disodium impurity. It is formed by reacting 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with succinimide .

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-L-glutamic Acid

Compound Description: This classical 6-5 ring-fused analog was designed as a TS inhibitor and antitumor agent. It showed significant potency against human TS, with an IC50 value of 54 nM, exceeding the potency of PDDF, ZD1694, and LY231514. Importantly, this analog did not act as a substrate for human FPGS, potentially mitigating resistance issues associated with FPGS-dependent antifolates .

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-L-glutamic Acid

Compound Description: Similar to the previous compound, this classical 6-5 ring-fused analog was designed to target TS and exhibit antitumor activity. It displayed potent inhibition of human TS (IC50 = 51 nM), comparable to the fluorinated analog and surpassing the potency of established TS inhibitors. It also demonstrated resistance to human FPGS metabolism, suggesting potential advantages in overcoming FPGS-related resistance mechanisms .

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic Acid

Compound Description: This classical 6-5 ring-fused analog is a potent inhibitor of both human and bacterial TS, with IC50 values of 42 nM and 21 nM, respectively. This compound was neither a substrate nor an inhibitor of human FPGS, suggesting it may be less prone to FPGS-mediated resistance mechanisms .

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic Acid

Compound Description: This classical analog exhibits dual inhibitory activity against both human TS (IC50 = 90 nM) and human DHFR (IC50 = 420 nM). It is not a substrate for human FPGS, suggesting potential advantages in circumventing FPGS-mediated resistance mechanisms .

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic Acid

Compound Description: This three-atom-bridged analog of TNP-351 was synthesized and evaluated as a potential anticancer agent .

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic Acid

Compound Description: This is another three-atom-bridged analog of TNP-351 synthesized and evaluated for anticancer activity .

Properties

CAS Number

137281-39-1

Product Name

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

IUPAC Name

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid

Molecular Formula

C15H14N4O3

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20)

InChI Key

AIZPFZIKHIJCQX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O

Synonyms

4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid;

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.